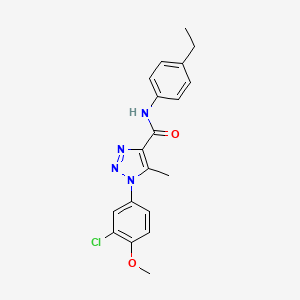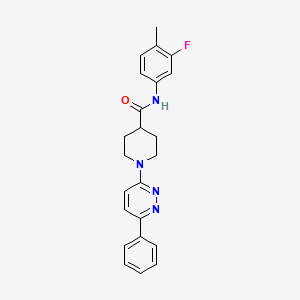![molecular formula C9H8ClF3N2O B2878342 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime CAS No. 866132-22-1](/img/structure/B2878342.png)
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with chloro, trifluoromethyl, and oxime groups
Mecanismo De Acción
Target of Action
The primary target of this compound, also known as Fluopicolide, is the oomycetes . Oomycetes are a group of filamentous, fungus-like microorganisms, some of which are responsible for serious plant diseases. The compound is used in agriculture to control diseases caused by these organisms, such as late blight of potato .
Mode of Action
It is thought to act by affectingspectrin-like proteins in the cytoskeleton of oomycetes .
Biochemical Pathways
Fluopicolide affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation . These effects disrupt the life cycle of the oomycetes, preventing them from spreading and causing disease.
Result of Action
The result of Fluopicolide’s action is the inhibition of the growth and spread of oomycetes. This leads to a reduction in the incidence of diseases caused by these organisms, such as late blight of potato .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime typically involves multiple steps, starting with the chlorination of the pyridine ring followed by trifluoromethylation and subsequent formation of the oxime group. The reaction conditions often require the use of strong bases and oxidizing agents to achieve the desired transformations.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to increase yield and reduce by-products. Advanced techniques such as continuous flow chemistry and catalysis are employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the field of organofluorine chemistry.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound is utilized in the production of agrochemicals and materials due to its unique chemical properties.
Comparación Con Compuestos Similares
1-(1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl)-1-ethanone O-methyloxime
Other trifluoromethylated pyridine derivatives
This comprehensive overview highlights the significance of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Propiedades
IUPAC Name |
(E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxyethanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N2O/c1-5(15-16-2)8-7(10)3-6(4-14-8)9(11,12)13/h3-4H,1-2H3/b15-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOGICGBGQKLRR-PJQLUOCWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)C1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC)/C1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,3-Benzodioxol-5-yl-[4-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2878260.png)

![N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2878262.png)
![[5-(2-Fluorophenyl)furan-2-yl]methanamine](/img/structure/B2878263.png)

![2-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2878265.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2878267.png)
![N-(2-(pyridin-4-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2878268.png)
![4-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzenesulfonamide](/img/structure/B2878271.png)
![N-(3-chloro-2-methylphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2878273.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2878276.png)


![3-[4-({[(2-Chlorophenyl)methyl]amino}sulfonyl)-3,5-dimethylpyrazolyl]thiolane-1,1-dione](/img/structure/B2878281.png)
